molecular formula C26H32N4O6 B443604 3-METHYL-4-NITRO-N~1~-(3,3,5-TRIMETHYL-5-{[(3-METHYL-4-NITROBENZOYL)AMINO]METHYL}CYCLOHEXYL)BENZAMIDE

3-METHYL-4-NITRO-N~1~-(3,3,5-TRIMETHYL-5-{[(3-METHYL-4-NITROBENZOYL)AMINO]METHYL}CYCLOHEXYL)BENZAMIDE

Cat. No.: B443604
M. Wt: 496.6g/mol
InChI Key: NQBMQEALBCMZJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-METHYL-4-NITRO-N~1~-(3,3,5-TRIMETHYL-5-{[(3-METHYL-4-NITROBENZOYL)AMINO]METHYL}CYCLOHEXYL)BENZAMIDE is a complex organic compound characterized by its nitro and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-NITRO-N~1~-(3,3,5-TRIMETHYL-5-{[(3-METHYL-4-NITROBENZOYL)AMINO]METHYL}CYCLOHEXYL)BENZAMIDE typically involves multiple steps. One common approach is to start with the nitration of 4-methyl-3-nitrobenzoic acid to form 4-methyl-3-nitrobenzoyl chloride . This intermediate is then reacted with 3,5,5-trimethylcyclohexylamine under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-4-NITRO-N~1~-(3,3,5-TRIMETHYL-5-{[(3-METHYL-4-NITROBENZOYL)AMINO]METHYL}CYCLOHEXYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-METHYL-4-NITRO-N~1~-(3,3,5-TRIMETHYL-5-{[(3-METHYL-4-NITROBENZOYL)AMINO]METHYL}CYCLOHEXYL)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-METHYL-4-NITRO-N~1~-(3,3,5-TRIMETHYL-5-{[(3-METHYL-4-NITROBENZOYL)AMINO]METHYL}CYCLOHEXYL)BENZAMIDE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the benzamide moiety can interact with proteins and enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-4-NITRO-N~1~-(3,3,5-TRIMETHYL-5-{[(3-METHYL-4-NITROBENZOYL)AMINO]METHYL}CYCLOHEXYL)BENZAMIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its interactions with biological molecules make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H32N4O6

Molecular Weight

496.6g/mol

IUPAC Name

3-methyl-4-nitro-N-[[1,3,3-trimethyl-5-[(3-methyl-4-nitrobenzoyl)amino]cyclohexyl]methyl]benzamide

InChI

InChI=1S/C26H32N4O6/c1-16-10-18(6-8-21(16)29(33)34)23(31)27-15-26(5)13-20(12-25(3,4)14-26)28-24(32)19-7-9-22(30(35)36)17(2)11-19/h6-11,20H,12-15H2,1-5H3,(H,27,31)(H,28,32)

InChI Key

NQBMQEALBCMZJN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)NCC2(CC(CC(C2)(C)C)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC2(CC(CC(C2)(C)C)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C)C)[N+](=O)[O-]

Origin of Product

United States

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